REACTION_CXSMILES
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C([Li])CCC.[F:6][C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C>>[F:13][C:12]1[C:7]([F:6])=[C:8]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:9]=[CH:10][C:11]=1[B:22]([OH:27])[OH:23]
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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45.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1F)OCCCCCCC
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Name
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Quantity
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74.4 g
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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FC1=C(C=CC(=C1F)OCCCCCCC)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |